2-Benzyl-[1,2]thiazolo[5,4-b]pyridin-3-one
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Overview
Description
2-Benzyl-[1,2]thiazolo[5,4-b]pyridin-3-one is a heterocyclic compound that combines the structural motifs of thiazole and pyridine. This compound is of significant interest due to its potential pharmacological properties and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-[1,2]thiazolo[5,4-b]pyridin-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine-3-thiol with benzyl bromide under basic conditions, followed by cyclization with a suitable reagent such as phosphorus oxychloride . Another approach involves the use of hydrazonoyl halides as precursors, which react with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of microwave-assisted synthesis and other green chemistry approaches can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-[1,2]thiazolo[5,4-b]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines or dihydropyridines.
Substitution: Formation of various substituted thiazolo[5,4-b]pyridines.
Scientific Research Applications
2-Benzyl-[1,2]thiazolo[5,4-b]pyridin-3-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Benzyl-[1,2]thiazolo[5,4-b]pyridin-3-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) by binding to the kinase domain, thereby blocking the signaling pathways involved in cell proliferation and survival . The compound’s thiazole and pyridine rings facilitate its binding to the active site of the enzyme, leading to potent inhibitory activity .
Comparison with Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
Pyrano[2,3-d]thiazoles: These compounds have a fused pyran ring instead of a benzyl group.
Thiazolo[3,2-a]pyridines: These compounds have a different fusion pattern of the thiazole and pyridine rings.
Uniqueness: 2-Benzyl-[1,2]thiazolo[5,4-b]pyridin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group enhances its lipophilicity and facilitates its interaction with hydrophobic pockets in target proteins .
Properties
CAS No. |
91859-66-4 |
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Molecular Formula |
C13H10N2OS |
Molecular Weight |
242.30 g/mol |
IUPAC Name |
2-benzyl-[1,2]thiazolo[5,4-b]pyridin-3-one |
InChI |
InChI=1S/C13H10N2OS/c16-13-11-7-4-8-14-12(11)17-15(13)9-10-5-2-1-3-6-10/h1-8H,9H2 |
InChI Key |
NPRPLCPSBYIKNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(S2)N=CC=C3 |
Origin of Product |
United States |
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